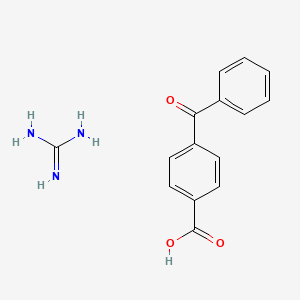
4-Benzoylbenzoic acid;guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Benzoylbenzoic acid is a benzophenone derivative with the molecular formula C14H10O3. Guanidine, on the other hand, is a versatile functional group in chemistry, known for its high basicity and ability to form hydrogen bonds . The combination of these two compounds, 4-Benzoylbenzoic acid and guanidine, results in a compound with unique properties and applications in various fields.
Synthetic Routes and Reaction Conditions:
4-Benzoylbenzoic Acid: This compound can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride, followed by oxidation of the resulting benzophenone.
Guanidine: Guanidine can be synthesized through the reaction of an amine with an activated guanidine precursor, such as thiourea derivatives or S-methylisothiourea.
Industrial Production Methods:
- Industrial production of 4-Benzoylbenzoic acid typically involves large-scale Friedel-Crafts acylation and subsequent purification processes .
- Guanidine is produced industrially through the reaction of dicyandiamide with ammonium salts under high pressure and temperature .
Types of Reactions:
4-Benzoylbenzoic Acid: This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
4-Benzoylbenzoic Acid: Common reagents include hydrogen gas for hydrogenation and oxidizing agents for oxidation reactions.
Guanidine: Common reagents include thiourea derivatives, S-methylisothiourea, and transition metal catalysts.
Major Products Formed:
4-Benzoylbenzoic Acid: Hydrogenation yields 4-benzylbenzoic acid.
Chemistry:
- 4-Benzoylbenzoic acid is used as a photosensitizer in photochemical reactions .
- Guanidine derivatives are used as catalysts in organic synthesis .
Biology and Medicine:
- Guanidine derivatives have shown potential as antimicrobial agents against multidrug-resistant pathogens .
- Guanidine-containing compounds are used as kinase inhibitors and DNA minor groove binders .
Industry:
- 4-Benzoylbenzoic acid is used in the production of luminescent materials .
- Guanidine derivatives are used in the synthesis of pharmaceuticals and agrochemicals .
4-Benzoylbenzoic Acid:
Guanidine:
- Guanidine enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes .
- Guanidine derivatives can disrupt bacterial cell membranes, leading to the accumulation of intracellular ATP and increased bacterial outer membrane permeability .
Comparison with Similar Compounds
4-Aminobenzophenone: Similar structure but with an amino group instead of a carboxylic acid.
2-Benzoylbenzoic Acid: Similar structure but with the benzoyl group in a different position.
Uniqueness:
Properties
IUPAC Name |
4-benzoylbenzoic acid;guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3.CH5N3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17;2-1(3)4/h1-9H,(H,16,17);(H5,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNYYBPUKSIKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O.C(=N)(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![N-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5112988.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)
![3-CHLORO-4-FLUORO-N-[(PYRIDIN-3-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5113028.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)

![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)
![4-{[N-(3,4-Dimethylphenyl)methanesulfonamido]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)
![3-[4-(4-Phenylmethoxyphenoxy)butyl]quinazolin-4-one](/img/structure/B5113062.png)
![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)
